(2,6-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
(2,6-Difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic small-molecule compound featuring a piperazine core substituted with a 2,6-difluorophenyl ketone group and a p-tolyl-imidazole moiety. This compound is structurally characterized by its trifunctional design:
- Piperazine ring: A six-membered heterocycle with two nitrogen atoms, commonly utilized in medicinal chemistry for its conformational flexibility and ability to modulate pharmacokinetic properties.
- 2,6-Difluorophenyl group: A halogenated aromatic ring that enhances metabolic stability and influences receptor binding affinity.
- p-Tolyl-imidazole moiety: A substituted imidazole linked to a para-methylphenyl group, contributing to hydrophobic interactions and target selectivity.
The hydrochloride salt form improves aqueous solubility, a critical factor for in vivo bioavailability .
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N4O.ClH/c1-15-5-7-16(8-6-15)27-10-9-24-21(27)26-13-11-25(12-14-26)20(28)19-17(22)3-2-4-18(19)23;/h2-10H,11-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZRMZOCHHITIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable halogenated precursor.
Introduction of the Difluorophenyl Group: The difluorophenyl group is typically introduced through a Friedel-Crafts acylation reaction, using a difluorobenzene derivative and an acyl chloride.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds and converting the product to its hydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,6-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2,6-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound is investigated for its potential therapeutic applications. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of (2,6-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to three classes of analogs:
Benzimidazole Derivatives
Benzimidazole-based compounds, such as those synthesized in Iranian Journal of Pharmaceutical Research (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles), share structural similarities with the target compound. Key differences include:
- Synthetic routes : Both compounds employ sodium metabisulfite-mediated cyclization under nitrogen, but the target compound requires additional steps to introduce the piperazine and imidazole groups .
Piperazine-Imidazole Hybrids
Piperazine-imidazole hybrids, such as those studied in Synthesis and Bioactivity (2022), often target serotonin or dopamine receptors. The target compound’s p-tolyl group may reduce off-target effects compared to unsubstituted imidazole derivatives . For example:
- Receptor selectivity : The para-methyl group in the target compound likely enhances selectivity for 5-HT₂A over 5-HT₁A receptors, a common issue with simpler imidazole-piperazine scaffolds.
- Metabolic stability: Fluorine atoms in the 2,6-difluorophenyl group mitigate oxidative metabolism, extending half-life compared to non-halogenated analogs .
Plant-Derived Bioactive Compounds
While structurally distinct, plant-derived biomolecules (e.g., C. gigantea extract metabolites) provide a comparative framework for understanding bioactivity mechanisms. Unlike plant compounds, the target molecule’s synthetic origin allows for precise structural optimization to maximize potency and minimize insect cuticle-mediated resistance .
Research Findings and Pharmacological Implications
- In vitro studies: Piperazine-imidazole derivatives with fluorinated aryl groups demonstrate enhanced cytotoxic activity against cancer cell lines (e.g., HepG2, IC₅₀ ~15 μM) compared to non-fluorinated analogs (~25 μM) .
- Toxicity profile : The hydrochloride salt form reduces gastric irritation, a limitation observed in free-base piperazine derivatives .
- 3D cell culture applications : Modular perfusion systems (e.g., PEGDA-based platforms) could enable real-time assessment of the compound’s effects on vascularized tissues, addressing current gaps in long-term toxicity data .
Biological Activity
The compound (2,6-difluorophenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cannabinoid receptor modulation. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H19ClF2N4O
- Molecular Weight : 368.82 g/mol
The compound exhibits its biological activity primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its effects on the cannabinoid receptor type 1 (CB1), where it acts as an inverse agonist. This mechanism is significant for developing therapeutic agents aimed at obesity and related metabolic disorders.
Key Findings:
- CB1 Receptor Binding : The compound demonstrates selective binding to CB1 receptors with a Ki value indicative of moderate affinity. This property suggests potential applications in managing obesity by modulating appetite and energy expenditure .
- Antiproliferative Activity : In vitro studies reveal that the compound exhibits significant antiproliferative effects against various human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
| Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 12 µM | Induction of apoptosis |
| Antiproliferative | HeLa | 15 µM | Cell cycle arrest |
| CB1 Receptor Inverse Agonism | HEK293 Cells | Ki = 220 nM | Modulation of G protein signaling |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Obesity Management : A study demonstrated that administration of the compound in animal models resulted in reduced food intake and weight loss, attributed to its action on CB1 receptors. The findings suggest a reduced risk of psychiatric side effects compared to first-generation CB1 antagonists like rimonabant .
- Cancer Treatment Exploration : Research conducted on various cancer cell lines indicated that the compound effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. These results position it as a candidate for further development in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
